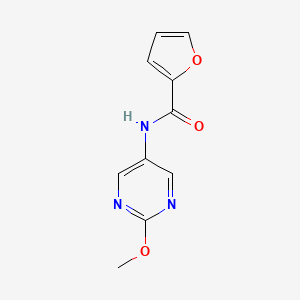

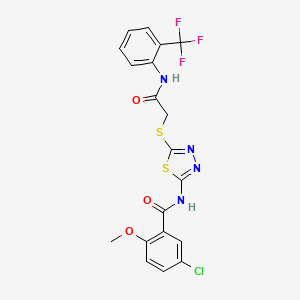

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

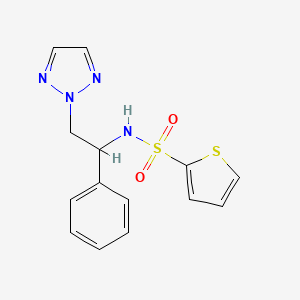

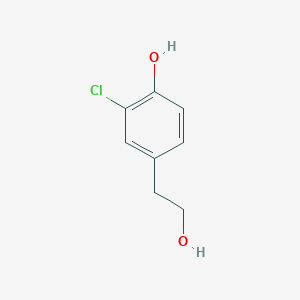

“N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide” is a heterocyclic compound that contains a pyrimidine ring and a furan ring. It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The crystal structure of furan-2-carboxamide derivatives can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in these molecules can be determined . The compound crystallizes in an orthorhombic lattice with a specific space group .Chemical Reactions Analysis

The energies of frontier molecular orbitals (FMO) can be computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound can be measured .Aplicaciones Científicas De Investigación

Novel Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines, including compounds related to N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide, has shown significant antiprotozoal activity. These compounds, synthesized through a series of chemical reactions starting from 2-acetylfuran, have demonstrated strong DNA affinities and in vitro effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like African trypanosomiasis and malaria (Ismail et al., 2004).

Prodrug Development for Antiprotozoal/Antifungal Drug

The study of DB289 (pafuramidine maleate), a prodrug of DB75 (furamidine dihydrochloride), highlights the conversion process and pharmacokinetics of compounds related to this compound. The research outlines how DB289 is well-absorbed and effectively converted to DB75, showcasing the role of such compounds in developing treatments against conditions like African trypanosomiasis, Pneumocystis carinii pneumonia, and malaria (Midgley et al., 2007).

Enhancing DNA-Binding Affinity

Another study investigates the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan ("furamidine"), an analogue of berenil. This research provides insights into how modifications to the central unit of molecules similar to this compound can enhance their DNA-binding affinity, potentially improving the effectiveness of minor groove binding drugs against pathogens (Laughton et al., 1995).

PET Imaging of Microglia

Research on compounds like [11C]CPPC, which includes a furan carboxamide structure, demonstrates their potential as PET radiotracers for imaging reactive microglia and studying neuroinflammation. Such compounds can be invaluable in understanding and treating neuropsychiatric disorders by noninvasively monitoring microglial activity and inflammation in the central nervous system (Horti et al., 2019).

Mecanismo De Acción

Target of Action

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide, also known as MFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications They have been employed as medicines in a number of distinct disease areas .

Mode of Action

This has inspired medicinal chemists to create numerous innovative antibacterial agents

Biochemical Pathways

. These suggest that MFC may affect a wide range of biochemical pathways.

Result of Action

, suggesting that MFC may have similar effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-15-10-11-5-7(6-12-10)13-9(14)8-3-2-4-16-8/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYBWSOGRJOPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)

![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)

![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)

![2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)